Superior Cytotoxicity in Lung and Breast Cancer Cells: SK-7041 vs. Vorinostat (SAHA)
In a direct head-to-head comparison against the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), SK-7041 demonstrated significantly more potent cytotoxic activity against a panel of human lung and breast cancer cell lines [1]. The study evaluated both compounds under identical conditions and found that SK-7041 consistently exhibited lower IC₅₀ values for inhibiting cell proliferation. For instance, in the A549 non-small cell lung cancer cell line, SK-7041 exhibited an IC₅₀ of 0.48 μM, whereas comparative data from the same study noted that SK-7041 showed 'more potent cytotoxicity than SAHA' across the tested cancer cells [1].
| Evidence Dimension | Cytotoxicity (Antiproliferative IC₅₀) |
|---|---|
| Target Compound Data | SK-7041: 0.48 μM (A549 cell line) |
| Comparator Or Baseline | Vorinostat (SAHA): Higher IC₅₀ values observed; the study states SK-7041 showed 'more potent cytotoxicity than SAHA' in cancer cells [1] |
| Quantified Difference | Quantified difference not provided as a single number; the study concludes SK-7041 is more potent than SAHA. SK-7041 IC₅₀ in A549 is 0.48 μM . |
| Conditions | Human lung (A549) and breast cancer cell lines; MTT assay; direct comparison under identical treatment conditions [1]. |
Why This Matters
For procurement decisions, this direct evidence indicates that SK-7041 may be a more potent alternative to SAHA in certain preclinical cancer models, potentially requiring lower doses to achieve comparable anti-proliferative effects.
- [1] Lee, K. W., Kim, J. H., Park, J. H., Kim, H. P., Song, S. H., Kim, S. G., Kim, T. Y., Jong, H. S., Jung, K. H., Im, S. A., Kim, T. Y., Kim, N. K., & Bang, Y. J. (2006). Antitumor activity of SK-7041, a novel histone deacetylase inhibitor, in human lung and breast cancer cells. Anticancer Research, 26(5A), 3429-3438. View Source
